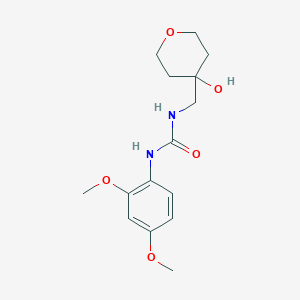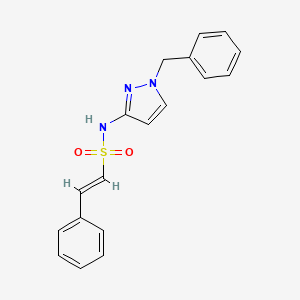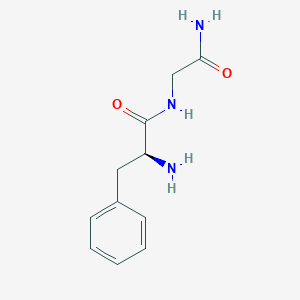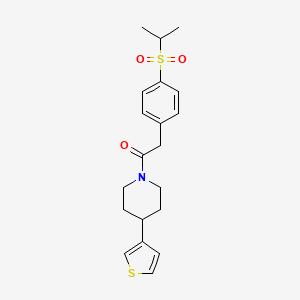
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as DPHMU and has been synthesized and studied extensively to understand its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Hydrogel Applications in Drug Delivery and Tissue Engineering
Research on compounds like "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" forms hydrogels in various acids, demonstrating the role of specific functional groups in tuning physical properties of gels for potential applications in drug delivery and tissue engineering. The ability to control the morphology and rheology of these gels by altering the anion identity showcases the importance of molecular design in developing new materials for biomedical applications (Lloyd & Steed, 2011).
Crystal Structure Analysis for Herbicide Development
The study of "azimsulfuron," a sulfonylurea herbicide, through crystal structure analysis, underlines the significance of understanding molecular geometry for the development of agricultural chemicals. This research could inform the design and optimization of new compounds for selective herbicidal activity, emphasizing the role of crystallography in developing more effective and environmentally safe pesticides (Jeon et al., 2015).
Anticancer Agent Development
Research into the synthesis and biological evaluation of "1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives" as new anticancer agents highlights the therapeutic potential of urea derivatives in medicine. These compounds have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that the manipulation of urea-based structures could lead to the development of novel treatments for cancer (Feng et al., 2020).
Synthesis of Electrocromic Materials
The creation of electrochromic materials employing pyrido[4,3-b]pyrazine as the acceptor unit, coupled with thiophene derivatives, showcases the application of specific chemical structures in the development of devices that change color in response to electrical input. Such materials have potential uses in smart windows, displays, and energy-efficient coatings, illustrating the impact of chemical synthesis on advancing materials science (Zhao et al., 2014).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-20-11-3-4-12(13(9-11)21-2)17-14(18)16-10-15(19)5-7-22-8-6-15/h3-4,9,19H,5-8,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWYTJYRAMMDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2(CCOCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,6-dimethylmorpholino)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2878791.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2878792.png)
![[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol](/img/structure/B2878796.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2878797.png)
![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2878798.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2878804.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2878805.png)
![5-((4-Benzylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878807.png)
